molecular formula C10H15BrN2O4S3 B5407403 1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B5407403
M. Wt: 403.3 g/mol
InChI Key: PVDIBTDFXAJWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine, also known as BTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTP is a piperazine derivative that has been synthesized through various methods and has displayed promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine has several advantages for use in lab experiments. It has been shown to have high potency and selectivity towards certain enzymes, making it a useful tool for studying their activity. However, this compound also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in treating other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-mercaptothiophene with bromine to form 5-bromo-2-thienyl bromide. The resulting compound is then reacted with piperazine to form 1-(5-bromo-2-thienyl)piperazine. This intermediate is then reacted with ethanesulfonyl chloride to form the final product, this compound.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of inflammatory cytokines.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O4S3/c1-2-19(14,15)12-5-7-13(8-6-12)20(16,17)10-4-3-9(11)18-10/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDIBTDFXAJWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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